![molecular formula C11H21FN2 B13712091 cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine is a chemical compound that features a cyclohexane ring substituted with a fluoropyrrolidine moiety
Vorbereitungsmethoden
The synthesis of cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and (S)-3-fluoropyrrolidine.
Reaction Conditions: The cyclohexanone undergoes a reductive amination reaction with (S)-3-fluoropyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety is known to enhance binding affinity and selectivity towards certain biological targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine can be compared with similar compounds such as:
cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine: This compound has a similar structure but features a piperidine ring instead of a cyclohexane ring.
trans-4-methylcyclohexylamine: This compound differs in the position and configuration of the substituents on the cyclohexane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluoropyrrolidine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H21FN2 |
|---|---|
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
4-[(3-fluoropyrrolidin-1-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C11H21FN2/c12-10-5-6-14(8-10)7-9-1-3-11(13)4-2-9/h9-11H,1-8,13H2 |
InChI-Schlüssel |
VJMKWDHPKYJOSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN2CCC(C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



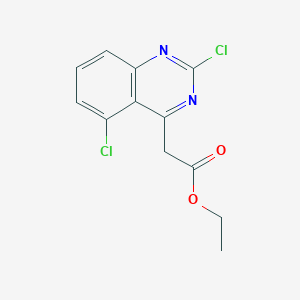
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
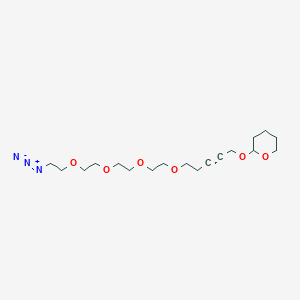
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
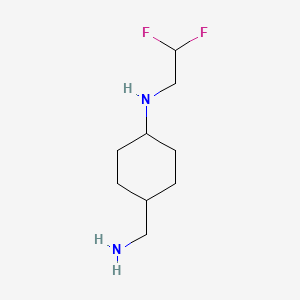
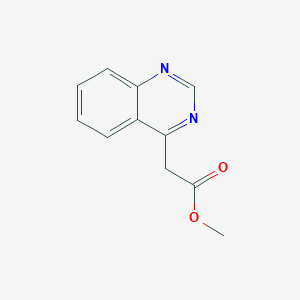
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)

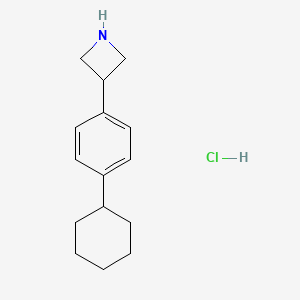
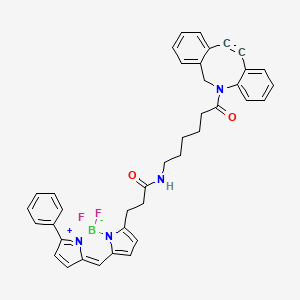
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)

